Tetraxetan N-hydroxysuccinimide

Description

Nomenclature and Chemical Identity in Research Contexts

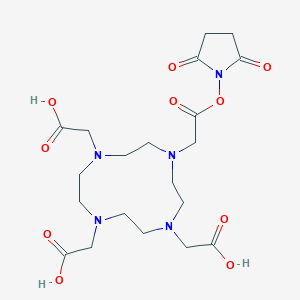

Tetraxetan N-hydroxysuccinimide is systematically known as 2,2',2''-(10-(2-((2,5-dioxopyrrolidin-1-yl)oxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid. sigmaaldrich.com Its chemical formula is C₂₀H₃₁N₅O₁₀ and it has a molecular weight of 501.49 g/mol . nih.gov The structure features a tetraazacyclododecane ring with four acetic acid groups, one of which is activated as an N-hydroxysuccinimide ester. nih.gov This activation is key to its function as a linker.

Synonyms and Common Research Abbreviations

In scientific literature and commercial catalogs, this compound is widely recognized by several synonyms and abbreviations. The most prevalent of these are DOTA-NHS ester and DOTA-NHS. alfa-chemistry.com The "DOTA" portion refers to 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, the macrocyclic chelating agent that forms the backbone of the molecule. lumiprobe.com Other less common, but still utilized, synonyms include DOTA mono-NHS ester and this compound. alfa-chemistry.comchemicalbook.com

Historical Overview of N-Hydroxysuccinimide Ester Applications in Chemical Biology

The utility of N-hydroxysuccinimide (NHS) esters in chemical biology has a rich history rooted in the development of peptide synthesis. The journey began in 1955 with the use of 4-nitrophenol (B140041) esters in the synthesis of the neuropeptide oxytocin. amerigoscientific.com This spurred the exploration of other activated esters, leading to the introduction of N-hydroxyphthalimide activated esters in 1961. amerigoscientific.com A significant advancement came in 1963 when Anderson and colleagues developed N-hydroxysuccinimide esters. amerigoscientific.com

NHS esters quickly gained prominence due to their advantageous properties. A key benefit is their ability to form water-soluble byproducts under neutral reaction conditions, simplifying purification processes. amerigoscientific.com They are also relatively stable and can be isolated, unlike some other activated ester intermediates. researchgate.net These characteristics have made NHS esters indispensable tools for a wide range of applications in chemical biology, including:

Peptide Synthesis: NHS esters are used to activate carboxylic acids for the formation of amide bonds, a fundamental step in building peptide chains. researchgate.netwikipedia.org

Bioconjugation: They are widely employed to attach labels, such as fluorescent dyes or biotin, to proteins and other biomolecules. amerigoscientific.comwikipedia.org This allows for the tracking and detection of these molecules in various biological assays.

Surface Functionalization: NHS esters are used to modify surfaces, such as those of biochips, to immobilize proteins or other molecules for interaction studies. amerigoscientific.com

Drug Delivery: The ability to link different molecules has made NHS esters valuable in the development of drug delivery systems.

Significance of Bifunctional Linkers in Advanced Chemical Synthesis

Bifunctional linkers, also known as crosslinkers, are molecules that possess two reactive ends, allowing them to covalently connect two or more molecules. highforceresearch.comthermofisher.com This capability has made them essential tools in advanced chemical synthesis, particularly in the realm of bioconjugation. The significance of bifunctional linkers lies in their ability to create novel molecular architectures with tailored properties and functions. highforceresearch.com

These linkers can be categorized as either homobifunctional, having two identical reactive groups, or heterobifunctional, with two different reactive groups. thermofisher.com Heterobifunctional linkers offer greater control over the conjugation process, minimizing undesirable side reactions like polymerization. thermofisher.com

The applications of bifunctional linkers are diverse and impactful:

Improving Drug Efficacy: Linkers can be used to attach drugs to targeting molecules, such as antibodies, to create antibody-drug conjugates (ADCs). This targeted delivery enhances the drug's effectiveness while minimizing side effects. nih.govacs.org

Developing Diagnostic Tools: Bifunctional linkers are used to attach imaging agents, such as radioactive isotopes or fluorescent probes, to biomolecules. highforceresearch.commedchemexpress.com These labeled molecules can then be used in techniques like PET (Positron Emission Tomography) and SPECT (Single Photon Emission Computed Tomography) for disease diagnosis. medchemexpress.cominfiniasciences.com

Creating Novel Materials: Linkers are employed in the synthesis of new materials with specific properties, such as hydrogels for tissue engineering or functionalized polymers. researchgate.net

Studying Molecular Interactions: By linking interacting proteins, researchers can stabilize these interactions for further study, providing insights into cellular processes. thermofisher.com

Scope of Research Focus on this compound

The research focus on this compound (DOTA-NHS ester) is primarily driven by its application as a bifunctional chelator. chematech-mdt.com The DOTA component of the molecule is a powerful chelating agent, capable of forming stable complexes with various metal ions, particularly radiometals like Gallium-68 and Lutetium-177. axispharm.com The NHS ester provides a reactive handle for conjugation to biomolecules containing primary amines, such as proteins and peptides. chematech-mdt.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[4,10-bis(carboxymethyl)-7-[2-(2,5-dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O10/c26-15-1-2-16(27)25(15)35-20(34)14-24-9-7-22(12-18(30)31)5-3-21(11-17(28)29)4-6-23(8-10-24)13-19(32)33/h1-14H2,(H,28,29)(H,30,31)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVWFLQICKPQAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tetraxetan N Hydroxysuccinimide

General Principles of N-Hydroxysuccinimide Ester Synthesis

N-hydroxysuccinimide (NHS) esters are a class of activated esters widely employed due to their stability and reactivity towards primary amines, forming stable amide bonds. thieme-connect.comwikipedia.org The synthesis of these valuable intermediates typically involves the activation of a carboxylic acid, which then reacts with N-hydroxysuccinimide. thieme-connect.comthieme-connect.com Several distinct methods have been developed to achieve this transformation, each with its own set of reagents and conditions. These methods range from classic carbodiimide-mediated couplings to more modern palladium-catalyzed reactions. thieme-connect.comthieme-connect.de

Carbodiimide-Mediated Coupling with Carboxylic Acids (e.g., DCC, EDC)

To mitigate this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added to the reaction. thermofisher.comtaylorandfrancis.com The NHS intercepts the O-acylisourea intermediate to form a more stable NHS ester, which is less prone to hydrolysis and can be isolated or reacted in a subsequent step with an amine. wikipedia.orgcreative-proteomics.comthermofisher.com This two-step, one-pot process significantly enhances coupling efficiency. taylorandfrancis.com EDC is favored for aqueous reactions due to its water solubility, whereas DCC is typically used in organic solvents. thermofisher.cominterchim.fr The reaction is generally most efficient in acidic conditions (pH 4.5-6.0). interchim.frthermofisher.com

| Precursor Acid | Coupling Agent | Additive | Solvent | Yield (%) | Reference |

| 5(6)-Carboxyfluorescein diacetate | DIC | NHS | Dichloromethane (B109758) | 60% (total isomers) | nih.gov |

| Aromatic Carboxylic Acids | Triphosgene (B27547) | NHS | Dichloromethane | 87-96% | tandfonline.comtandfonline.com |

| N-Cbz-protected Amino Acids | Triphosgene | NHS | Dichloromethane | 87-96% | tandfonline.com |

| Various Carboxylic Acids | EDC | NHS | Aqueous/Organic | High | thermofisher.comthermofisher.com |

DIC (N,N'-diisopropylcarbodiimide) is another common carbodiimide (B86325).

Mixed Anhydride (B1165640) Methods

The activation of carboxylic acids can also be achieved through the formation of a mixed anhydride intermediate. thieme-connect.com One such approach involves using triphosgene as an acid activator in the presence of triethylamine (B128534). tandfonline.comtandfonline.com The carboxylic acid is first converted into a reactive carboxylic acid anhydride intermediate. Subsequent addition of N-hydroxysuccinimide to this intermediate results in the formation of the desired NHS ester. tandfonline.com This method is rapid, proceeds under mild conditions at room temperature, and is applicable to a variety of aromatic and aliphatic carboxylic acids, providing good to excellent yields. tandfonline.comtandfonline.com

Chlorophosphate-Mediated Synthesis

Chlorophosphate reagents have been utilized as an alternative method for activating carboxylic acids towards NHS ester formation. This approach circumvents the use of carbodiimide coupling agents and the associated byproducts like N-acylurea. tandfonline.com The specific details and scope of this method are less commonly reported compared to carbodiimide-based routes but represent another pathway to these valuable intermediates.

Oxidative Coupling of Alcohols or Aldehydes with N-Hydroxysuccinimide

In a departure from using carboxylic acids as starting materials, NHS esters can be synthesized directly from primary alcohols or aldehydes under oxidizing conditions. thieme-connect.comthieme-connect.de Reagents such as 2-iodoxybenzoic acid (IBX) have been successfully used to mediate this transformation. thieme-connect.deresearchgate.net The reaction involves the oxidation of the alcohol or aldehyde in the presence of N-hydroxysuccinimide, yielding the corresponding NHS ester. thieme-connect.de For aldehydes, the proposed mechanism involves the initial nucleophilic addition of NHS to the aldehyde, followed by oxidation of the resulting adduct to form the final product. researchgate.net This method has been applied to a range of aliphatic and aromatic aldehydes and primary alcohols, affording moderate to high yields. thieme-connect.de

Palladium-Catalyzed Carbonylation Reactions

Modern synthetic chemistry offers palladium-catalyzed carbonylation as a sophisticated method for NHS ester synthesis. thieme-connect.de This technique typically involves the coupling of (hetero)aryl halides or triflates with N-hydroxysuccinimide under an atmosphere of carbon monoxide gas. thieme-connect.dersc.org Recent advancements have introduced CO surrogates, such as N-hydroxysuccinimidyl formate (B1220265), to avoid the handling of toxic CO gas. rsc.org Another innovative approach uses aryl thianthrenium salts, generated via C-H thianthrenation of arenes, which then couple with NHS formate under palladium catalysis. organic-chemistry.orgacs.orgnih.gov These methods are notable for their broad substrate scope and tolerance of various functional groups, making them suitable for complex molecule synthesis and late-stage functionalization. rsc.orgorganic-chemistry.org

| Substrate | CO Source | Catalyst System | Conditions | Yield | Reference |

| Aryl Diazonium Salts | NHS Formate | Pd(OAc)2 / Xantphos | Mild, CO-free | Good | rsc.org |

| Aryl Thianthrenium Salts | NHS Formate | PdCl2 / PPh3 / Et3N | 80 °C, CH3CN | High | organic-chemistry.orgacs.org |

| (Het)Aryl Triflates/Halides | CO Gas | Palladium Catalyst | Varies | 26-94% | thieme-connect.de |

| Aryl Bromides | CO Gas | Pd(OAc)2 / Xantphos | 70 °C, Et3N | Good | nih.gov |

Triphenylphosphine (B44618)/Iodine/Triethylamine (PPh3/I2/Et3N) Method

A recently developed, carbodiimide-free method for generating NHS esters utilizes a combination of triphenylphosphine (PPh₃), iodine (I₂), and a base like triethylamine (Et₃N). organic-chemistry.org This reagent system activates carboxylic acids directly for reaction with N-hydroxysuccinimide. organic-chemistry.orgacs.org The reaction is typically performed at room temperature and is praised for being operationally simple and cost-effective. organic-chemistry.org It demonstrates a broad scope, successfully converting aromatic, aliphatic, and α-amino acid derivatives into their corresponding NHS esters with minimal racemization. organic-chemistry.orgacs.org This method provides a straightforward and effective alternative to traditional coupling agents. acs.org

Specific Synthetic Routes for Tetraxetan N-Hydroxysuccinimide

The synthesis of this compound, a crucial bifunctional chelator, is primarily achieved through multi-step procedures that ensure the selective formation of the N-hydroxysuccinimide ester.

Multi-Step Synthesis Procedures

Two main strategies are employed for the synthesis of this compound. The first involves the direct activation of one of the carboxylic acid groups of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). In this method, DOTA is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). google.com The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). google.comresearchgate.net

A significant challenge with this direct approach is the potential for the formation of multi-substituted DOTA-NHS compounds, as all four carboxyl groups of DOTA are available for reaction. google.com To favor the formation of the mono-substituted product, the stoichiometry of the reactants is carefully controlled, often using a limited amount of the coupling agent and NHS relative to DOTA. google.com

A second, more controlled, multi-step synthesis involves the use of a protected form of DOTA, such as DOTA-tris(t-butyl) ester. In this pathway, the single free carboxylic acid of the protected DOTA is reacted with NHS and a coupling agent. rsc.org This method offers greater control over the reaction, leading to a higher yield of the desired mono-NHS ester. Following the formation of the NHS ester, the protecting groups (t-butyl esters) are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final this compound. google.com

Another variation involves the synthesis of a DOTA precursor with a linker that is subsequently functionalized with an NHS ester. For instance, a precursor like p-SCN-Bn-DOTA can be synthesized, which contains a reactive isothiocyanate group for conjugation. nih.govmacrocyclics.commedchemexpress.comglpbio.comaxispharm.com

Optimization of Reaction Pathways and Conditions

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include the choice of solvent, temperature, and reaction time.

Anhydrous solvents such as DMF, DMSO, and dichloromethane are commonly used to prevent the hydrolysis of the highly reactive NHS ester. google.comresearchgate.netaacrjournals.org The choice of solvent can also influence the solubility of the reactants and the reaction rate.

The reaction temperature is another crucial factor. The activation of DOTA with NHS and a coupling agent is often performed at room temperature or at 4°C to control the reaction rate and minimize side reactions. researchgate.netnih.gov For instance, one protocol describes the formation of the active DOTA ester by reacting DOTA with NHS and EDC at room temperature, followed by cooling to 4°C for one hour. nih.gov

Reaction times can vary significantly, from a few minutes to overnight, depending on the specific reactants and conditions. rsc.orgaacrjournals.org For example, the reaction of DOTA-tris(tBu)ester NHS ester with an amine-containing linker has been reported to proceed for 10 minutes at room temperature. rsc.org In contrast, the conjugation of DOTA-NHS-ester to antibodies is often carried out overnight at 4°C. nih.gov

The pH of the reaction mixture is also an important consideration, particularly when coupling the NHS ester to biomolecules. The reaction of NHS esters with primary amines is most efficient at a pH between 7 and 9. glenresearch.com

Yield and Selectivity Considerations

Achieving high yield and selectivity for the mono-substituted this compound is a primary goal of the synthetic process. The direct synthesis method, while straightforward, can suffer from low yields of the desired mono-ester due to the formation of multi-substituted byproducts. google.com Reacting one molar equivalent of DOTA with 0.5 molar equivalents of DCC and NHS was an attempt to control this, but inherently limits the theoretical yield to 50%. google.com

The use of protected DOTA intermediates significantly improves selectivity for the mono-NHS ester. For example, the synthesis of DOTA-tris(t-butyl)ester mono-NHS allows for a more controlled reaction, leading to higher isolated yields of the desired product. google.com One study reported a 62.3% yield for the synthesis of a DOTA-conjugated compound using DOTA-NHS-ester. aacrjournals.org Another reported a yield of over 98% for the coupling reaction of DOTA with a peptide in the presence of NHS and EDC within 2 hours. lookchem.com

The choice of the coupling agent can also impact the yield and ease of purification. While DCC is effective, the dicyclohexylurea byproduct can be difficult to remove. EDC, on the other hand, forms a water-soluble urea (B33335) byproduct that is more easily separated.

Purification and Isolation Techniques for this compound

The purification of this compound is essential to remove unreacted starting materials, coupling agents, byproducts, and any multi-substituted DOTA species. Several chromatographic techniques are employed for this purpose.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a widely used method for purifying DOTA-NHS ester and its conjugates. mdpi.comnih.gov This technique allows for the separation of compounds based on their hydrophobicity, providing high-purity fractions of the desired product.

Column chromatography is another common purification method. aacrjournals.org For instance, after a reaction, the product can be purified by column chromatography using a silica (B1680970) gel stationary phase and a suitable solvent system, such as dichloromethane/methanol. aacrjournals.org

For the purification of bioconjugates, size-exclusion chromatography (e.g., using Sephadex G-25 columns) can be used to separate the larger antibody-DOTA conjugate from smaller molecules like unreacted DOTA-NHS ester. nih.gov Centrifugal filtration is also utilized to remove excess DOTA. nih.gov

Washing steps are also incorporated into the purification process. For example, after deprotection of the DOTA-tris(t-butyl)ester mono-NHS with trifluoroacetic acid, the remaining material is washed with anhydrous diethyl ether. google.com

The stability of the purified this compound is a concern, as the NHS ester is susceptible to hydrolysis. Therefore, it is typically stored at low temperatures and under anhydrous conditions to maintain its reactivity for subsequent conjugation reactions. google.com

Data Tables

Table 1: Reaction Conditions for this compound Synthesis

| Reactants | Coupling Agent | Solvent | Temperature | Time | Reference |

|---|---|---|---|---|---|

| DOTA, NHS | DCC | DMSO | Room Temperature | ~1 day | google.com |

| DOTA, NHS | EDC | Not Specified | Room Temperature, then 4°C | 1 hour | nih.gov |

| DOTA-tris(tBu)ester, NHS | Not Specified | Acetonitrile | Room Temperature | 10 minutes | rsc.org |

| Compound G-1, DOTA-NHS-ester | DIPEA (as base) | DMF | Room Temperature | Overnight | aacrjournals.org |

Table 2: Purification Techniques for this compound

| Technique | Details | Reference |

|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Used for purification of DOTA-ADIBO conjugates. | nih.gov |

| Column Chromatography | Silica gel column with dichloromethane/methanol eluent. | aacrjournals.org |

| Size-Exclusion Chromatography | Sephadex G-25 for purifying antibody conjugates. | nih.gov |

| Centrifugal Filtration | To remove excess DOTA. | nih.gov |

| Washing | With anhydrous diethyl ether after deprotection. | google.com |

Advanced Bioconjugation Strategies Utilizing Tetraxetan N Hydroxysuccinimide

Mechanism of Amide Bond Formation with Primary Amines

The conjugation of Tetraxetan N-hydroxysuccinimide to biomolecules proceeds via the well-established chemistry of NHS esters, which react with primary amines to form stable amide bonds. nih.govglenresearch.comwikipedia.org This reaction is a cornerstone of bioconjugation due to its efficiency and the stability of the resulting amide linkage under physiological conditions. glenresearch.com The primary targets for this reaction on proteins and peptides are the ε-amine group of lysine (B10760008) residues and the α-amine group at the N-terminus. nih.govnih.gov

The core of the amide bond formation is a nucleophilic acyl substitution reaction. nih.gov The unprotonated primary amine group (—NH₂) on a biomolecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the N-hydroxysuccinimide ester. glenresearch.com This attack leads to the formation of a transient tetrahedral intermediate. glenresearch.com For the reaction to proceed, the amine group must be in its nucleophilic, unprotonated state. stackexchange.comlumiprobe.com Therefore, the reaction is pH-dependent, typically carried out in buffers with a pH range of 7.2 to 9. thermofisher.com At lower pH values, the amine is protonated (—NH₃⁺) and non-nucleophilic, while at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, reducing conjugation efficiency. lumiprobe.com

The general mechanism is as follows:

Step 1: The primary amine of the biomolecule performs a nucleophilic attack on the carbonyl carbon of the NHS ester of the Tetraxetan molecule. glenresearch.com

Step 2: A tetrahedral intermediate is formed. glenresearch.com

Step 3: The intermediate collapses, resulting in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group. glenresearch.com

N-hydroxysuccinimide is an effective leaving group, a key factor in the reactivity of NHS esters. glenresearch.comstackexchange.com The stability of the departing NHS anion is what makes the reaction thermodynamically favorable. The negative charge on the oxygen atom is stabilized by the adjacent electron-withdrawing succinimide (B58015) ring. stackexchange.com This stabilization lowers the activation energy for the collapse of the tetrahedral intermediate, facilitating the departure of the NHS and the formation of the final amide product. glenresearch.com The released N-hydroxysuccinimide is a weak acid and can be easily removed from the reaction mixture through standard purification techniques like dialysis or size-exclusion chromatography. lumiprobe.com

In aqueous buffer systems required for most bioconjugation reactions, a significant competing reaction is the hydrolysis of the NHS ester. glenresearch.comthermofisher.com Water molecules can also act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This reaction, known as hydrolysis, leads to the cleavage of the ester and the formation of an unreactive carboxylic acid on the Tetraxetan molecule, rendering it incapable of conjugating to the target amine. glenresearch.com

The rate of hydrolysis is highly dependent on the pH of the solution, increasing significantly at more alkaline pHs. thermofisher.com For instance, the half-life of a typical NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.com This competition between the desired aminolysis (reaction with the amine) and undesired hydrolysis necessitates careful optimization of reaction conditions, including pH, temperature, and the concentration of the protein or peptide. thermofisher.com Despite this competition, aminolysis is generally favored because primary amines are much stronger nucleophiles than water. glenresearch.com

Table 1: Factors Influencing Aminolysis vs. Hydrolysis of NHS Esters

| Factor | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Side Reaction) | Optimal Condition for Conjugation |

| pH | Increases as pH rises from neutral (more unprotonated amines) | Increases significantly with rising pH | pH 7.2 - 8.5 thermofisher.com |

| Biomolecule Concentration | Higher concentration favors the reaction | Unaffected | As high as protein stability allows |

| Temperature | Increases reaction rate | Increases reaction rate | Room temperature or 4°C to balance rate and stability thermofisher.com |

| Buffer Type | Should be non-nucleophilic (e.g., phosphate, borate, HEPES) | - | Avoid amine-containing buffers like Tris thermofisher.com |

Conjugation to Biomolecules for Research Applications

This compound is a critical reagent for attaching the DOTA chelator to various biomolecules for research and clinical applications, particularly in the development of targeted radiopharmaceuticals. nih.govresearchgate.net The DOTA cage can chelate radionuclides like Lutetium-177 (¹⁷⁷Lu) or Gallium-68 (⁶⁸Ga), which are used for therapy and Positron Emission Tomography (PET) imaging, respectively. nih.govascopubs.org

The NHS ester of Tetraxetan is widely used for labeling proteins and peptides that contain accessible primary amine groups. nih.govlumiprobe.com A prominent example is the synthesis of [¹⁷⁷Lu]Lu-PSMA-617, also known as Lutetium Lu 177 vipivotide tetraxetan (Pluvicto™). researchgate.netopenmedscience.com In this application, the this compound is conjugated to a glutamate-urea-lysine peptide that selectively binds to the prostate-specific membrane antigen (PSMA), a protein overexpressed on prostate cancer cells. medchemexpress.comnih.gov This creates a targeted agent that, once radiolabeled with ¹⁷⁷Lu, can deliver cytotoxic radiation directly to the tumor cells. drugbank.com

The labeling process involves reacting the PSMA-targeting peptide with the DOTA-NHS ester to form a stable conjugate, which is then purified and subsequently radiolabeled. nih.gov Research has focused on optimizing these conjugation methods to achieve high yields and produce homogeneous products. nih.gov

Table 2: Research Findings in Tetraxetan-Peptide Conjugation

| Study Focus | Key Finding | Reference |

| Development of PSMA-617 | The DOTA-NHS ester was successfully conjugated to a Glu-urea-Lys peptide, creating a precursor for a highly effective theranostic agent for prostate cancer. | preprints.org |

| Optimization of DOTA Conjugation | Improved methods for conjugating DOTA-NHS esters to antibodies resulted in higher efficiency and reduced cross-linking by optimizing pH and buffer conditions. | nih.gov |

| Synthesis of Heterodimers | DOTA-mono-NHS ester was used to couple an intermediate conjugate to form a heterodimer targeting both PSMA and GRPR receptors for enhanced tumor targeting. | acs.org |

| General Peptide Labeling | NHS esters are a standard tool for attaching various labels, including chelators like DOTA, to peptides for biochemical analysis and pharmacological development. | nih.gov |

This compound is also employed in the conjugation of the DOTA chelator to monoclonal antibodies (mAbs). nih.govplos.org This strategy is used to create radioimmunoconjugates for imaging or radioimmunotherapy. The NHS ester reacts with lysine residues on the antibody. nih.gov Because antibodies typically have numerous accessible lysine residues, this method can lead to a heterogeneous mixture of conjugates with a random distribution of the DOTA-chelator. nih.govresearchgate.net

An example of this application is the development of ¹⁷⁷Lu-J591, where the J591 antibody, which targets the extracellular domain of PSMA, is conjugated with a DOTA derivative for radiolabeling. nih.govmdpi.com Such antibody-drug conjugates (ADCs) or radioimmunoconjugates benefit from the long circulation half-life of antibodies, which can lead to higher tumor uptake compared to smaller peptide-based agents. nih.gov However, the larger size can also affect tissue penetration. nih.gov The development of these conjugates requires careful optimization to control the drug-to-antibody ratio (DAR) and maintain the antibody's binding affinity. nih.govnih.gov Improved procedures have been developed to increase conjugation efficiency and produce more homogeneous conjugates for clinical trials. nih.gov

Oligonucleotide Functionalization

The functionalization of oligonucleotides with reporter molecules, therapeutic agents, or delivery vehicles is a cornerstone of modern molecular biology and diagnostics. This compound (also known as DOTA-NHS ester) serves as a critical bifunctional linker in this process. lumiprobe.com It enables the covalent attachment of the DOTA chelator to oligonucleotides, which are typically modified to contain a primary amine group. nih.gov

The chemistry relies on the high reactivity of the N-hydroxysuccinimide (NHS) ester group towards primary amines. thermofisher.com This reaction forms a stable, covalent amide bond, effectively tethering the tetraxetan moiety to the oligonucleotide. The modification is often introduced at the 5' or 3' terminus of the oligonucleotide sequence via an amino-linker, ensuring that the hybridization capabilities of the nucleic acid are not compromised. mdpi.com This strategy has been successfully applied to both DNA and RNA sequences. biosyn.comnih.gov

Once conjugated, these DOTA-functionalized oligonucleotides can be radiolabeled with various metal ions for use in nuclear medicine imaging techniques like PET and SPECT. nih.gov This allows for the in vivo tracking and quantification of the oligonucleotide probes, which can be designed as aptamers or antisense oligonucleotides to target specific cellular components or disease markers. nih.gov For instance, aptamers targeting specific cell surface proteins can be labeled with radionuclides like Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu) after conjugation with DOTA-NHS ester, creating highly specific molecular imaging agents. nih.govmdpi.com This approach is particularly valuable for developing diagnostic tools for various diseases, including cancer. nih.gov

Small Molecule Attachment

This compound is instrumental in conjugating the DOTA chelator to various small molecules, thereby creating targeted therapeutic and diagnostic agents. mdpi.compatsnap.com This strategy is central to the development of peptide-drug conjugates (PDCs) and small-molecule drug conjugates (SMDCs), where a targeting ligand is linked to a payload, which can be a cytotoxic drug or a radionuclide. mdpi.compatsnap.comresearchgate.net

The process involves the reaction between the NHS ester of the tetraxetan derivative and a primary amine on the small molecule ligand. unibestpharm.com This creates a stable amide linkage. The resulting conjugate combines the targeting specificity of the small molecule with the imaging or therapeutic potential of the radiometal chelated by the DOTA framework. mdpi.com

A prominent application is in the creation of agents targeting the prostate-specific membrane antigen (PSMA), a protein overexpressed in prostate cancer cells. mdpi.comacs.org Small molecule inhibitors of PSMA, such as those based on the Glu-urea-Lys (EuK) pharmacophore, are functionalized with DOTA using the NHS ester. mdpi.commdpi.com The resulting DOTA-PSMA ligand can then be chelated with diagnostic radionuclides like Gallium-68 for PET imaging or therapeutic radionuclides like Lutetium-177 for targeted radiotherapy. mdpi.comacs.orgmdpi.com This "theranostic" approach allows for patient screening and personalized treatment planning. mdpi.com The linker connecting the targeting molecule and the chelator can be optimized to improve pharmacokinetic properties, such as clearance rates and tumor penetration. mdpi.com

Surface Functionalization in Research and Diagnostic Platforms

N-hydroxysuccinimide (NHS) esters are among the most crucial activated esters for bioconjugation, widely used for the surface activation of various materials in research and diagnostics. researchgate.netd-nb.inforsc.orgresearchgate.net The reactivity of the NHS ester with primary amines provides a reliable method for covalently immobilizing amine-containing biomolecules onto a solid support. thermofisher.com this compound applies this principle to anchor the powerful DOTA chelator onto these surfaces, enabling a host of applications in affinity chromatography, diagnostics, and sensing.

The process involves treating a surface that has been pre-functionalized with primary amines with a solution of this compound. The NHS ester reacts with the surface amines to form stable amide bonds, resulting in a surface densely coated with DOTA moieties. These DOTA-functionalized surfaces can then specifically capture radiolabeled molecules or be used in metal-ion affinity applications.

Chromatographic Supports and Microbeads

The functionalization of chromatographic supports and microbeads with this compound is a key strategy for creating specialized separation and detection media. researchgate.netd-nb.inforsc.org Porous beads, often made of agarose (B213101) or synthetic polymers, are chemically modified to present primary amine groups on their surface. Subsequent reaction with Tetraxetan-NHS ester covalently attaches the DOTA chelator to the bead matrix.

These DOTA-functionalized beads can be used in several ways:

Affinity Chromatography: The beads can be loaded with a specific metal ion. Proteins or other biomolecules with an affinity for that metal (such as polyhistidine-tagged recombinant proteins) can then be selectively captured from a complex mixture and later eluted.

Radiolabeled Bead-Based Assays: The DOTA-coated beads can be radiolabeled with a suitable radionuclide. These radioactive beads can then be used in various binding assays, where the amount of radioactivity bound to a target provides a quantifiable signal.

Cell Separation: Microbeads functionalized with a targeting ligand via the DOTA-NHS linker can be used for magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) when the DOTA moiety chelates a magnetic or fluorescent metal ion, respectively.

The stability of the amide bond formed ensures minimal leaching of the chelator from the support, providing a robust and reusable platform for various research and diagnostic applications. thermofisher.com

Nanoparticles and Microarray Slides

Surface functionalization with this compound is a pivotal technique in nanotechnology and for the fabrication of advanced diagnostic tools like microarrays. researchgate.netd-nb.inforsc.org

Nanoparticles: Various nanoparticles (e.g., gold, silica (B1680970), or magnetic nanoparticles) are used as scaffolds in diagnostics and therapeutics. Their surfaces can be engineered to present primary amines, which are then reacted with Tetraxetan-NHS ester. researchgate.net This process coats the nanoparticle with DOTA chelators. These functionalized nanoparticles can then be radiolabeled for in vivo imaging (e.g., PET/SPECT) or loaded with fluorescent lanthanide ions for optical imaging, creating multimodal imaging agents. lumiprobe.comgoogleapis.com This approach combines the unique physical properties of the nanoparticle core with the versatile coordination chemistry of the DOTA shell.

Microarray Slides: DNA and protein microarrays are powerful tools for high-throughput analysis. nih.govresearchgate.net Glass slides or other substrates are coated with a substance that allows for the introduction of primary amine groups. Treatment with Tetraxetan-NHS ester immobilizes DOTA chelators across the slide surface. researchgate.netrsc.org Amine-modified capture probes (like oligonucleotides or antibodies) can then be "printed" onto the activated surface, though more commonly the probes are attached first and the DOTA-NHS is used to attach a signaling molecule. A more direct application involves creating a metal-binding surface for assays where capture of a metal-binding target is detected. The use of nanoparticle-based labels, some of which can be functionalized via NHS-ester chemistry, can significantly enhance the sensitivity and photostability of microarray detections compared to traditional organic dyes. 129.15.40nih.gov

Biosensor Development

The development of highly sensitive and specific biosensors often leverages the unique properties of this compound. A biosensor typically consists of a biological recognition element (e.g., an antibody, aptamer, or peptide) and a transducer that converts the binding event into a measurable signal. DOTA-NHS ester is critical for linking these two components, especially in radiochemical and certain optical sensing platforms.

The NHS ester end of the molecule is used to covalently attach the DOTA chelator to the amine-functionalized biorecognition molecule. This DOTA-tagged molecule can then be immobilized on a sensor surface. The key step is the subsequent chelation of a signaling ion by the DOTA cage.

Radiometric Biosensors: By chelating a positron-emitting (e.g., ⁶⁸Ga) or gamma-emitting (e.g., ⁹⁹ᵐTc, complexed differently) radionuclide, the binding of the target analyte to the sensor surface can be quantified by measuring the radioactivity. mdpi.comencyclopedia.pub

Fluorescence-Based Biosensors: Certain lanthanide ions (e.g., Europium, Terbium), when chelated by DOTA, exhibit long-lived fluorescence. This property can be exploited in time-resolved fluorescence (TRF) biosensors, which offer high sensitivity by minimizing background noise from short-lived autofluorescence.

Theranostic Applications: The integration of DOTA facilitates a "theranostic" approach, where the same conjugate can be used for both diagnosis (imaging) and therapy by simply switching the chelated radioisotope (e.g., ⁶⁸Ga for imaging, ¹⁷⁷Lu for therapy). This dual capability is invaluable for monitoring disease and treatment efficacy in real-time.

Integration with Chelating Moieties for Radiochemistry and Imaging

This compound is a bifunctional molecule where the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) portion is the chelating moiety itself. lumiprobe.commedkoo.com DOTA is a macrocyclic ligand renowned for its ability to form highly stable complexes with a wide range of metal ions, particularly trivalent metals like Gallium (Ga³⁺), Lutetium (Lu³⁺), and Yttrium (Y³⁺), as well as other lanthanides. mdpi.comresearchgate.net The N-hydroxysuccinimide (NHS) ester is the reactive group that enables the covalent attachment of this powerful chelator to biomolecules. unibestpharm.com

The integration of DOTA into biomolecules via the NHS ester linker is a cornerstone of modern radiopharmaceutical chemistry. unibestpharm.commedkoo.com The process involves reacting an amine-containing biomolecule—such as a peptide, antibody, or small molecule inhibitor—with DOTA-NHS ester under mild pH conditions (typically pH 7.2-9). lumiprobe.comthermofisher.com The NHS ester chemoselectively reacts with the primary amine to form a stable amide bond, resulting in a DOTA-biomolecule conjugate. thermofisher.com

This conjugate can then be radiolabeled with a suitable metallic radionuclide for diagnostic imaging or targeted radiotherapy. lumiprobe.commedkoo.com

Diagnostic Imaging (PET/SPECT): For Positron Emission Tomography (PET), the DOTA conjugate is often labeled with Gallium-68 (⁶⁸Ga). mdpi.com For Single-Photon Emission Computed Tomography (SPECT), radionuclides like Indium-111 (B102479) (¹¹¹In) can be used. mdpi.commdpi.com These imaging techniques allow for the non-invasive visualization and quantification of the biodistribution of the targeted radiopharmaceutical in the body. lumiprobe.comacs.org

Targeted Radionuclide Therapy: For therapeutic applications, DOTA's ability to stably chelate beta-emitting (e.g., Lutetium-177, Yttrium-90) or alpha-emitting (e.g., Actinium-225) isotopes is crucial. acs.orgmdpi.commedchemexpress.comrsc.org The resulting radiolabeled conjugate delivers a cytotoxic dose of radiation directly to diseased cells (e.g., tumors) that express the target receptor, while minimizing damage to surrounding healthy tissue. unibestpharm.commdpi.com

The combination of DOTA's robust chelation chemistry with the efficient and specific NHS ester conjugation strategy has led to the successful development of numerous clinical and preclinical radiopharmaceuticals, including agents for imaging and treating neuroendocrine tumors and prostate cancer. acs.orgencyclopedia.pubmedchemexpress.com

Data Tables

Table 1: Properties of this compound (DOTA-NHS ester)

| Property | Value | References |

|---|---|---|

| Synonyms | DOTA-NHS ester; 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid, 1-(2,5-dioxo-1-pyrrolidinyl) ester | |

| Molecular Formula | C₂₀H₃₁N₅O₁₀ | nih.gov |

| Molecular Weight | 501.49 g/mol | nih.gov |

| Appearance | White powder/solid | lumiprobe.com |

| Reactive Group | N-hydroxysuccinimide (NHS) ester | lumiprobe.commedkoo.com |

| Target Functional Group | Primary amines (-NH₂) | lumiprobe.comthermofisher.com |

| Resulting Linkage | Amide bond |

| Chelating Moiety | DOTA (tetraxetan) | lumiprobe.commedkoo.com |

Table 2: Commonly Chelated Radionuclides and Their Applications with DOTA Conjugates

| Radionuclide | Type | Primary Application | Imaging Modality | References |

|---|---|---|---|---|

| Gallium-68 (⁶⁸Ga) | Positron Emitter | Diagnosis | PET | mdpi.comacs.orgencyclopedia.pub |

| Lutetium-177 (¹⁷⁷Lu) | Beta Emitter | Therapy | (Imaging via gamma emission) | mdpi.comunibestpharm.comacs.orgmedchemexpress.com |

| Yttrium-90 (⁹⁰Y) | Beta Emitter | Therapy | (Imaging via Bremsstrahlung) | mdpi.comresearchgate.netsb-peptide.com |

| Copper-64 (⁶⁴Cu) | Positron Emitter | Diagnosis | PET | mdpi.comencyclopedia.pub |

| Indium-111 (¹¹¹In) | Gamma Emitter | Diagnosis | SPECT | mdpi.commdpi.com |

| Actinium-225 (²²⁵Ac) | Alpha Emitter | Therapy | N/A | acs.orgrsc.org |

| Scandium-44 (⁴⁴Sc) | Positron Emitter | Diagnosis | PET | nih.gov |

| Zirconium-89 (⁸⁹Zr) | Positron Emitter | Diagnosis | PET | nih.gov |

| Thorium-227 (²²⁷Th) | Alpha Emitter | Therapy | N/A | nih.gov |

Radiolabeling of Biomolecules

The primary application of this compound lies in the radiolabeling of biomolecules for diagnostic and therapeutic purposes. The NHS ester group reacts with lysine residues on proteins or amine-modified nucleic acids to form stable amide bonds. infiniasciences.com Once conjugated, the DOTA chelator can be radiolabeled with a variety of metallic radionuclides.

The choice of radionuclide is dictated by the intended application. For therapeutic applications, beta-emitters like Lutetium-177 (¹⁷⁷Lu) or alpha-emitters like Actinium-225 (²²⁵Ac) are often used. nih.govresearchgate.net For diagnostic imaging, positron emitters such as Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu) are employed for Positron Emission Tomography (PET), while gamma emitters like Indium-111 (¹¹¹In) are used for Single-Photon Emission Computed Tomography (SPECT). nih.govnih.govmdpi.com

Research has focused on optimizing the conjugation and radiolabeling processes to ensure high radiochemical purity and stability of the final product. For instance, studies involving the conjugation of DOTA-NHS ester to the monoclonal antibody Rituximab have shown that varying the molar ratio of the antibody to the chelator can significantly impact the number of DOTA molecules attached to each antibody, which in turn affects the radiolabeling efficiency and in vivo stability. mdpi.com Preclinical studies with a variety of biomolecules have consistently demonstrated high radiochemical purities, often exceeding 95%, ensuring that the vast majority of the radioactivity is associated with the targeted biomolecule. researchgate.netnih.gov

The stability of the resulting radiolabeled conjugate is crucial for its in vivo performance. The DOTA macrocycle forms highly stable complexes with radionuclides, minimizing the premature release of the metal ion, which could lead to off-target radiation exposure and poor imaging quality. mdpi.com In vitro stability studies in human serum and other physiological buffers have confirmed the robustness of these conjugates over extended periods. nih.gov

Table 1: Examples of Biomolecules Radiolabeled with this compound Conjugates

| Biomolecule | Radionuclide | Application | Key Findings |

|---|---|---|---|

| Anti-PSMA Antibody (huJ591) | ¹⁷⁷Lu | Radioimmunotherapy of Prostate Cancer | High specific activity (10-30 mCi/mg) achieved; accurate targeting of metastatic sites in over 90% of patients. nih.gov |

| Rituximab | ¹⁷⁷Lu, ⁹⁰Y | Treatment of Non-Hodgkin's Lymphoma | High radiochemical yield (>98%) and specific activity (approx. 0.6 GBq/mg) obtained. researchgate.netmedchemexpress.com |

| Trastuzumab | ¹¹¹In | SPECT Imaging of HER2-positive Breast Cancer | Successful preparation with radiochemical purity >95%; significant tumor uptake observed in preclinical models. |

| RGD Peptides (mono-, di-, and tetrameric) | ⁶⁸Ga | PET Imaging of αvβ3 Integrin Expression | Tumor uptake increased with multimerization, with the tetrameric peptide showing the highest uptake (7.11 ± 0.67 %ID/g). nih.gov |

Multimodal Imaging Reagent Development

The modular nature of this compound has been exploited in the design of multimodal imaging reagents, which combine the capabilities of two or more imaging modalities into a single probe. nih.gov This approach aims to leverage the complementary strengths of different techniques, such as the high sensitivity of nuclear imaging and the high spatial resolution of magnetic resonance imaging (MRI) or optical imaging. nih.gov

A common strategy involves creating a molecular platform that incorporates both a DOTA chelator for a radionuclide and a reporter moiety for another imaging modality. For instance, a probe can be synthesized to include a DOTA for chelating a PET or SPECT isotope, as well as a fluorescent dye for optical imaging. This allows for in vivo whole-body imaging with the nuclear technique, followed by ex vivo or intraoperative fluorescence imaging to precisely delineate tissues of interest. nih.gov

Another sophisticated approach involves the development of probes for simultaneous PET/MRI or SPECT/MRI. In one such design, a dendritic platform was created with a central NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) core to selectively chelate ⁶⁸Ga for PET imaging, and multiple peripheral DOTA units to chelate Gadolinium (Gd³⁺) for MRI contrast. nih.govacs.org This bimetallic complex, when conjugated to a targeting peptide, enabled the visualization of tumors in a mouse model by both PET and MRI with a single injected dose. nih.govacs.org Such multimodal probes hold significant promise for providing a more complete and accurate picture of biological processes in both preclinical research and clinical diagnostics. nih.govacs.orgnih.gov

Analytical and Characterization Methodologies for Tetraxetan N Hydroxysuccinimide and Its Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of Tetraxetan N-hydroxysuccinimide and verifying the successful conjugation to biomolecules. These techniques provide detailed information about the molecular framework and the formation of new chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule, confirming the presence of the tetraazacyclododecane ring, the acetic acid arms, and the N-hydroxysuccinimide ester group. pubcompare.ai

In a representative analysis, the ¹H NMR spectrum of a related compound showed specific chemical shifts that are characteristic of the protons in the macrocyclic ring and the linker. chemrxiv.org For instance, the protons of the succinimide (B58015) ring typically appear as a singlet in the ¹H NMR spectrum. google.com Quantitative ¹H-NMR has also been employed to determine the purity of related succinimide compounds. google.com

Table 1: Representative NMR Data for Related Succinimide Compounds

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

| ¹H | 2.89 | s | Succinimide protons | chemrxiv.org |

| ¹³C | 167.95, 141.41, 132.59, 131.04, 128.95, 120.12, 68.34, 38.89, 30.51, 29.84, 29.07 | Aromatic and aliphatic carbons | chemrxiv.org |

This table is illustrative and based on data from related compounds. Specific shifts for this compound may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound and its conjugates. The FTIR spectrum provides valuable information about the characteristic vibrational frequencies of chemical bonds. Key vibrational bands for this compound would include those corresponding to the C=O stretching of the carboxylic acid and the ester, N-H bending of the amines, and C-N stretching of the macrocycle. nih.govpolito.it

The successful conjugation to a biomolecule can be confirmed by the appearance of new bands, such as the amide bond formed upon reaction with a primary amine. polito.it For example, the analysis of poly(acrylic acid) nanogels conjugated with a DOTA-bombesin derivative showed characteristic bands confirming the coupling. nih.gov

Table 2: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| O-H stretch (carboxylic acid) | ~3140-3190 (broad) | Overlaps with C-H stretching | nih.gov |

| C=O stretch (ester) | ~1740 | Characteristic of the NHS ester | polito.it |

| C=O stretch (amide) | ~1650 | Appears upon conjugation | polito.it |

| C-N stretch | ~1100-1300 | Associated with the macrocycle | nih.gov |

This table provides general ranges for the indicated functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and its conjugates, thereby confirming their identity. lumiprobe.comacs.orgwikipedia.org Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. chemrxiv.orgacs.org

For conjugates, MS can determine the average number of chelator molecules attached to each biomolecule. mdpi.com For instance, MALDI-TOF-MS has been used to determine the number of DOTA(SCN) groups conjugated to the antibody girentuximab. mdpi.com Furthermore, hydrophilic interaction chromatography coupled with mass spectrometry (HILIC-MS) has proven effective in characterizing low molecular weight impurities in therapeutic monoclonal antibodies. science.gov

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying the compound and its conjugates in various samples. These methods separate the components of a mixture based on their differential interactions with a stationary and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and RP-HPLC

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are widely used for the purity assessment and quantification of this compound and its conjugates. wikipedia.orgmedkoo.com In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

These methods are crucial for monitoring the progress of conjugation reactions and for purifying the final products. chemrxiv.orgacs.org For example, RP-HPLC is used to purify DOTA-conjugated peptides and to analyze the radiochemical purity of labeled compounds. nih.govresearchgate.net The development of robust RP-HPLC methods is critical for the quality control of pharmaceutical formulations containing such compounds. nih.gov A study on a small molecule antibody-chelator conjugate highlighted the importance of selecting the right RPLC column to achieve baseline separation of N-hydroxysuccinimide and its hydrolysis product, succinimide. mdpi.com

Table 3: Typical RP-HPLC Parameters

| Parameter | Condition | Reference |

| Column | C18 or polar-modified C18 | pubcompare.aimdpi.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | nih.govmdpi.com |

| Mobile Phase B | Acetonitrile with 0.1% TFA | nih.govmdpi.com |

| Detection | UV absorbance (e.g., 220 nm) | researchgate.net |

| Flow Rate | 0.3 - 1.0 mL/min | nih.gov |

These parameters are illustrative and require optimization for specific applications.

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic Interaction Chromatography (HILIC) is a valuable alternative to RP-HPLC, particularly for the analysis of polar compounds like N-hydroxysuccinimide and its derivatives. google.comrsc.org HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is beneficial for retaining and separating highly water-soluble molecules. rsc.orgd-nb.info

A key application of HILIC is the quantification of N-hydroxysuccinimide (NHS) and its more hydrophilic counterpart, N-hydroxysulfosuccinimide (sulfo-NHS), which can be impurities or degradation products in NHS ester reagents. rsc.orgd-nb.info This method is advantageous because it directly measures the common degradation product, simplifying the analytical process across different NHS ester compounds. rsc.org HILIC coupled with mass spectrometry has also been effectively used to characterize low molecular weight impurities in therapeutic monoclonal antibodies. science.gov

Table 4: HILIC Method for NHS and Sulfo-NHS Quantification

| Parameter | Condition | Reference |

| Column | Silica-based HILIC column | d-nb.info |

| Mobile Phase | Acetonitrile/Ammonium acetate (B1210297) buffer | d-nb.info |

| Detection | UV absorbance at 220 nm | d-nb.info |

| Limit of Detection (LOD) | ~1 mg/L for NHS | rsc.orgd-nb.info |

| Limit of Quantification (LOQ) | ~3 mg/L for NHS | d-nb.info |

Monitoring of Hydrolytic Degradation Products

The stability of this compound, like other N-hydroxysuccinimide (NHS) esters, is compromised in aqueous environments due to hydrolysis. This reaction is a significant factor in conjugation efficiency, as the ester is cleaved, rendering it inactive towards its primary amine target. The primary degradation products are the corresponding carboxylic acid of the tetraxetan moiety and N-hydroxysuccinimide (NHS). rsc.orglumiprobe.com Monitoring the formation of these degradation products, particularly the released NHS, is crucial for quality control of the reagent and for understanding the kinetics of the conjugation reaction. rsc.orgd-nb.info

Hydrolysis of the NHS ester is highly dependent on pH. thermofisher.com The rate of hydrolysis increases significantly with a rise in pH. thermofisher.comgbiosciences.com For instance, the half-life of a typical NHS-ester can be several hours at pH 7 but drops to mere minutes at pH 9. thermofisher.comgbiosciences.com Therefore, controlling the pH is a critical parameter in reactions involving this compound. lumiprobe.com

Several analytical methods can be employed to monitor the hydrolytic degradation. A common approach focuses on the detection and quantification of the released N-hydroxysuccinimide. d-nb.info

High-Performance Liquid Chromatography (HPLC): Hydrophilic Interaction Chromatography (HILIC) coupled with UV detection is an effective method for quantifying NHS in a sample. d-nb.inforsc.org This technique separates the polar NHS from the often less polar parent ester and its carboxylic acid derivative. rsc.org The advantage of this method is its universality; by monitoring the constant degradation product (NHS), it can be applied across various NHS esters without needing to re-optimize separation conditions for each specific molecule. d-nb.inforsc.org

Spectrophotometry: The release of the NHS group can be monitored spectrophotometrically. The N-hydroxysuccinimide byproduct absorbs light in the 260-280 nm range, allowing for its quantification. thermofisher.comgbiosciences.com

Indirect methods have also been reported, which include titrating the newly formed carboxylate groups or using derivatization agents to quantify residual unreacted amines. rsc.org The direct quantification of the NHS byproduct, however, is considered a more powerful and general method for assessing the stability and reactivity of any NHS ester-based reagent. rsc.orgd-nb.info

Below is a table summarizing the hydrolytic stability of NHS esters at different pH values.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.6 | 4 | 10 minutes |

Data compiled from literature on general NHS-ester stability. thermofisher.com

Additional Characterization Techniques for Functionalized Materials

When this compound is used to functionalize material surfaces, specialized surface-sensitive techniques are required to confirm the immobilization and characterize the resulting layer.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique used to determine the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material. psu.edu It is exceptionally well-suited for confirming the successful functionalization of a surface with this compound and for studying the subsequent hydrolysis or conjugation reactions. nih.govifremer.fr

The process involves irradiating the surface with X-rays, which causes the emission of photoelectrons. psu.edu By measuring the kinetic energy of these electrons, their binding energy can be calculated, which is characteristic of the element and its chemical environment. psu.edu

For a surface functionalized with this compound, XPS analysis would focus on the high-resolution spectra of key elements:

Nitrogen (N 1s): The presence of the NHS ester is confirmed by a characteristic peak in the N 1s region at a binding energy of approximately 401.6 eV. nih.govacs.org The disappearance of this peak after hydrolysis or reaction with an amine-containing molecule indicates the successful removal or reaction of the NHS leaving group. nih.govacs.org

Oxygen (O 1s): The NHS ester group shows distinct peaks in the O 1s spectrum corresponding to the carbonyl (C=O) and ether-like (C-O) oxygen atoms, typically around 532.1 eV and 534.4 eV, respectively. nih.gov Changes in these peaks can be tracked to monitor surface reactions.

Carbon (C 1s): The C 1s spectrum will show components corresponding to the methylene (B1212753) and carbonyl carbons of the succinimide ring. nih.gov

XPS is not only qualitative but also semi-quantitative, allowing for the determination of elemental ratios on the surface. nih.gov For example, the C/O or C/N ratios can be compared before and after functionalization or subsequent reaction steps to verify the chemical changes. nih.govrsc.org This makes XPS an invaluable tool for quality control in the fabrication of biosensors, microarrays, and other devices that rely on NHS-ester surface chemistry. nih.govifremer.fr

The table below shows typical binding energies for elements in an NHS-ester functionalized layer.

| Element (Core Level) | Chemical Group | Typical Binding Energy (eV) |

| O 1s | C=O (Ester) | ~532.1 |

| O 1s | C-O (Ester) | ~534.4 |

| N 1s | Succinimide | ~401.6 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C=O | ~288.7 |

Data compiled from studies on dithiobis(succinimidyl propionate) (DSP) monolayers. nih.gov

Quartz Crystal Microbalance (QCM)

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass-sensing device that can monitor molecular interactions at surfaces in real-time. hilarispublisher.commdpi.com It operates by measuring changes in the resonance frequency of a piezoelectric quartz crystal. bepls.com When mass is added to or removed from the crystal's surface, the resonance frequency decreases or increases, respectively. This relationship is described by the Sauerbrey equation. bepls.com

In the context of this compound, QCM is an ideal tool for studying the kinetics of surface functionalization and subsequent conjugation events. hilarispublisher.comnih.gov A typical experimental workflow using QCM involves several steps, each producing a distinct frequency shift:

Baseline Stabilization: A buffer solution is flowed over the QCM sensor (often gold-coated) to establish a stable baseline frequency. hilarispublisher.com

Immobilization: The surface is activated, for example with a self-assembled monolayer (SAM) containing carboxylic acid groups, which are then reacted with EDC and this compound. Alternatively, a molecule already containing the this compound group is introduced. The binding of these molecules to the surface causes a decrease in frequency, indicating a mass increase. hilarispublisher.comnih.gov

Washing: A buffer rinse removes any non-covalently bound molecules.

Blocking: A blocking agent, such as ethanolamine (B43304) or bovine serum albumin (BSA), is introduced to react with and deactivate any remaining unreacted NHS-ester groups on the surface. hilarispublisher.commdpi.com This step is crucial to prevent non-specific binding in subsequent steps and results in a further frequency decrease.

Analyte Binding: The target molecule (e.g., a protein or antibody) is introduced and binds specifically to the immobilized ligand. This binding event is monitored in real-time as a frequency decrease, allowing for the determination of binding kinetics and affinity. hilarispublisher.com

QCM with Dissipation monitoring (QCM-D) provides additional information about the viscoelastic properties of the adsorbed layer, offering insights into the conformational changes of molecules upon binding. bepls.comresearchgate.net The real-time nature of QCM makes it a powerful technique for optimizing immobilization protocols and for the direct study of biomolecular interactions on surfaces functionalized with this compound. hilarispublisher.comnih.gov

Preclinical and Theoretical Research Directions for Tetraxetan N Hydroxysuccinimide Conjugates

Preclinical Evaluation of Conjugates in Targeted Therapeutics and Diagnostics

The preclinical assessment of tetraxetan N-hydroxysuccinimide conjugates is a critical step in establishing their potential for clinical translation. This evaluation encompasses a range of studies designed to determine the efficacy, selectivity, and in vivo behavior of these novel radiopharmaceutical agents.

In vitro Efficacy and Selectivity Studies

Initial preclinical investigations focus on the in vitro performance of this compound conjugates. These studies are essential for confirming that the conjugation process does not compromise the biological activity of the targeting molecule and for quantifying the conjugate's affinity and specificity for its intended cellular target.

A key aspect of in vitro evaluation is the determination of binding affinity to target receptors. For instance, studies involving conjugates targeting the prostate-specific membrane antigen (PSMA) have demonstrated high binding specificity. In one such study, a PSMA-targeted fluorescent probe showed specific binding to LNCaP cells, which express PSMA, with minimal uptake in PSMA-negative PC3 cells or in LNCaP cells where the binding was blocked. researchgate.net Similarly, bispecific heterodimers combining PSMA and gastrin-releasing peptide receptor (GRPR) targeting moieties, synthesized using a DOTA-mono-N-hydroxysuccinimide ester, have shown specific cell binding and receptor affinities comparable to their monomeric counterparts. nih.govacs.org

Internalization assays are also crucial for therapeutic applications, as they determine the extent to which the radiolabeled conjugate is taken up by the target cells. Research on a bispecific PSMA/GRPR ligand revealed superior internalization rates and cell-binding compared to the individual targeting molecules. nih.govacs.org Another study with an indium-111 (B102479) labeled PSMA-specific molecule showed a high uptake in PSMA-expressing cells, with 92.6% of the conjugate being internalized. researchgate.net

The stability of the radiolabeled conjugate is another critical parameter assessed in vitro. For example, indium-111 labeled PSMA-targeting molecules were found to be over 90% stable in both phosphate-buffered saline (PBS) and mouse serum for up to 24 hours. researchgate.net The radiochemical purity of these conjugates is also a key quality attribute, with studies reporting purities of over 95% for various tetraxetan-based radiopharmaceuticals. acs.org

| Conjugate | Target | Cell Line | Key In Vitro Findings | Reference |

|---|---|---|---|---|

| PSMA-Cy5 | PSMA | LNCaP, PC3 | Specific binding to PSMA-positive cells, minimal uptake in PSMA-negative or blocked cells. | researchgate.net |

| Bispecific PSMA/GRPR Heterodimer | PSMA & GRPR | PC-3, LNCaP | Specific cell binding, similar receptor affinities to monomers, superior internalization. | nih.govacs.org |

| [¹¹¹In]In-30 | PSMA | LS174T (PSMA expressing) | High uptake with 92.6% internalization. >90% stable in PBS and mouse serum for 24h. | researchgate.net |

| [⁶⁸Ga]Ga-3 (Bispecific) | PSMA & GRPR | LNCaP, PC-3 | Radiochemical purity >95%. | acs.org |

In vivo Pharmacokinetic and Biodistribution Analysis

Following promising in vitro results, the evaluation of this compound conjugates proceeds to in vivo studies in animal models. These investigations provide crucial information on the conjugate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), as well as its biodistribution to various organs and tissues.

Biodistribution studies are fundamental to understanding the in vivo behavior of these conjugates. For example, research on various radiolabeled somatostatin (B550006) analogs, which can be conjugated using N-hydroxysuccinimide chemistry, has detailed their uptake in different organs at various time points post-injection. nih.gov These studies have shown that while some conjugates exhibit initial uptake in non-target organs like the pancreas, there is often a faster washout from these tissues compared to the tumor, which is a desirable characteristic. nih.gov

The pharmacokinetic properties are often influenced by the linker used to connect the targeting molecule to the chelator. unipv.it The choice of linker can modify the conjugate's hydrophilicity or lipophilicity, thereby affecting its clearance from the body and uptake by tumors. unipv.it For instance, the use of specific linkers in bispecific PSMA/GRPR heterodimers has been shown to result in faster pharmacokinetics and lower kidney uptake compared to the individual monomeric targeting agents. nih.govacs.org

Tumor-to-organ ratios are critical metrics derived from biodistribution studies, indicating the targeting efficiency of the conjugate. A preclinical study comparing different SSTR2-targeting peptides found a superior tumor-to-kidney area under the curve ratio for [212Pb]Pb-DOTAMTATE. nih.gov Similarly, a bispecific PSMA/GRPR conjugate demonstrated a higher tumor uptake in LNCaP xenografts and lower kidney uptake compared to the single PSMA-targeting agent. nih.govacs.org

| Conjugate/Compound | Animal Model | Key Pharmacokinetic/Biodistribution Findings | Reference |

|---|---|---|---|

| ²¹²Pb-radiolabeled SSTR2 analogs | Athymic nude female mice with AR42J tumors | Differential uptake and washout in pancreas versus tumor. [²¹²Pb]Pb-DOTAMTATE showed a superior tumor-to-kidney ratio. | nih.gov |

| [⁶⁸Ga]Ga-3 (Bispecific PSMA/GRPR) | Nude mice with LNCaP and PC-3 tumors | Higher LNCaP tumor uptake (15.36 ± 3.34% ID/g) and lower kidney uptake compared to the PSMA monomer. | nih.govacs.org |

| [⁶¹Cu]Cu-NODAGA-PSMA-I&T | Tumor-bearing mice | Significantly lower uptake in non-targeted tissues and higher tumor uptake (14.0 ± 5.0 %IA/g) compared to other PSMA-targeting agents at 1h post-injection. | researchgate.net |

Tumor Imaging and Targeting Research

The ability of this compound conjugates to be labeled with imaging radionuclides makes them highly valuable for tumor imaging and targeting research. Preclinical imaging studies, often using techniques like single-photon emission computed tomography (SPECT) or positron emission tomography (PET), provide visual confirmation of tumor targeting and can non-invasively monitor the biodistribution of the conjugate over time. researchgate.netmdpi.com

These studies have demonstrated the successful targeting of various tumors. For instance, PSMA-targeted radiotheranostic compounds have been effectively used for multiscale imaging of prostate cancer xenografts in mice. researchgate.net The use of bimodal probes, incorporating both a radionuclide for PET imaging and a near-infrared dye for optical imaging, allows for a more comprehensive visualization of nanoparticle biodistribution and tumor accumulation. researchgate.net

The specificity of tumor targeting is a key focus of this research. In vivo optical imaging studies with a PSMA-targeted fluorescent probe showed a significantly higher tumor-to-background ratio in mice with PSMA-expressing tumors compared to those with PSMA-negative tumors or a blocked control group, corroborating the in vitro findings. researchgate.net Similarly, PET/CT imaging of radiolabeled nanoparticles in a mouse model of breast cancer demonstrated peak tumor accumulation at 24 hours after injection. researchgate.net

These imaging studies are crucial for validating the targeting efficacy of new conjugates and for guiding the development of more effective targeted therapies. scispace.com

Computational and Theoretical Modeling of Conjugation Reactions

In addition to experimental preclinical evaluation, computational and theoretical modeling plays an increasingly important role in the development of this compound conjugates. These in silico approaches can provide valuable insights into conjugation reactions and ligand-receptor interactions, helping to guide the design and optimization of new therapeutic and diagnostic agents.

Reaction Pathway Simulations

Computational modeling can be employed to simulate the reaction pathways involved in the conjugation of this compound with biomolecules. One of the most common conjugation methods involves the reaction of the N-hydroxysuccinimide (NHS) ester with the primary amine of a lysine (B10760008) residue on a protein. mdpi.com While this reaction is straightforward, it can lead to a heterogeneous mixture of products. mdpi.com

Ligand-Receptor Interaction Modeling

Molecular docking and other computational techniques are powerful tools for modeling the interactions between a conjugate and its target receptor. These models can predict the binding affinity and specificity of a ligand, providing insights that can guide the design of more potent and selective targeting agents.

For example, docking calculations have been used to show that a bispecific heterodimer can simultaneously engage both the PSMA and GRPR receptors, with the PSMA-targeting component binding within the PSMA receptor funnel and the GRPR-targeting component binding within the GRPR. nih.gov These computational findings can complement experimental data and provide a structural basis for the observed binding affinities and biological activities.

Furthermore, computational modeling can be used to identify optimal positions for introducing modifications to a targeting molecule without disrupting its binding to the receptor. mdpi.comresearchgate.net This is crucial for ensuring that the conjugation of the this compound does not negatively impact the therapeutic or diagnostic efficacy of the resulting radiopharmaceutical.

Exploration of Novel Applications in Research

The unique characteristics of this compound (DOTA-NHS ester) position it as a valuable tool for pioneering research beyond its established applications. Its ability to form stable complexes with a variety of ions, combined with a reactive NHS ester group for conjugation to biomolecules, opens up avenues for innovative exploration in drug delivery and bio-inspired material science.

Drug Delivery System Design

The bifunctional nature of this compound is a key attribute for its application in the design of sophisticated drug delivery systems. The DOTA component serves as a powerful chelating agent, while the N-hydroxysuccinimide ester facilitates covalent attachment to molecules containing primary amines, such as proteins, peptides, and other targeting ligands. lumiprobe.comunibestpharm.com This dual functionality allows for the construction of targeted drug carriers that can be loaded with therapeutic or imaging agents.

Preclinical research has demonstrated the utility of DOTA-NHS ester in creating radionuclide drug conjugates (RDCs). unibestpharm.com In this context, the DOTA cage securely encapsulates a radionuclide, such as Lutetium-177 or Gallium-68. unibestpharm.comnih.gov The entire complex is then conjugated to a targeting moiety, for instance, a peptide with high affinity for receptors overexpressed on cancer cells. nih.gov This approach enables the specific delivery of a radioactive payload to the tumor site, a strategy employed in targeted radioligand therapy. unibestpharm.com The stable chelation of the radionuclide by the DOTA framework is crucial to prevent the premature release of the radioactive ion in the body, which would reduce the efficacy of the treatment and could lead to off-target toxicity. unibestpharm.com

Researchers are also exploring the use of DOTA-NHS ester to develop nanocarriers for drug delivery. nih.gov For example, it can be conjugated to the surface of nanogels, such as those made from poly(acrylic acid), to create platforms for targeted cancer diagnosis and therapy. nih.gov These nanogels can be loaded with therapeutic agents, and the DOTA moiety allows for the attachment of radionuclides for imaging or therapeutic purposes. nih.gov The ability to functionalize nanoparticles with DOTA-NHS ester provides a versatile method for creating multifunctional drug delivery systems with tailored properties.

Table 1: Key Components in this compound Based Drug Delivery Systems

| Component | Function | Example of Use | Citation |

| Tetraxetan (DOTA) | Chelates metal ions (e.g., radionuclides) | Lutetium-177 for therapy, Gallium-68 for imaging | unibestpharm.comnih.gov |

| N-hydroxysuccinimide (NHS) ester | Reacts with primary amines for conjugation | Attachment to targeting peptides or nanocarriers | lumiprobe.comunibestpharm.com |

| Targeting Moiety | Directs the conjugate to specific cells or tissues | Peptides targeting cancer cell receptors | nih.gov |

| Therapeutic/Imaging Agent | Provides the desired therapeutic or diagnostic effect | Radionuclides, chemotherapeutic drugs | unibestpharm.com |

Bio-Inspired Material Science

The principles of biomineralization and the hierarchical structures found in nature offer inspiration for the creation of advanced materials with novel properties. d-nb.infomdpi.com While direct research linking this compound to bio-inspired material science is still an emerging field, its chemical properties suggest potential for its integration into such systems.

The ability of the DOTA component to chelate a wide range of metal ions could be harnessed to influence the assembly and properties of bio-inspired materials. nih.gov For instance, the incorporation of DOTA-functionalized molecules into self-assembling peptide or polymer scaffolds could allow for the controlled introduction of metal ions. These metal ions could then act as cross-linking agents, catalytic centers, or serve to modulate the mechanical or electronic properties of the material.

The conjugation capabilities of the NHS ester group provide a means to anchor these DOTA-metal complexes to biological or synthetic macromolecules. lumiprobe.comunibestpharm.com This could be utilized to create hybrid materials that combine the functionalities of both organic and inorganic components, mimicking the composite structures found in bone or shells. mdpi.com For example, DOTA-NHS ester could be used to attach metal-binding sites to proteins that are known to self-assemble into fibrils or other ordered structures. The subsequent chelation of metal ions could then template the formation of inorganic nanoparticles along the protein scaffold, leading to the creation of hierarchically organized hybrid materials.